molecular formula C10H11ClO3 B12401264 MCPA methyl ester-d3

MCPA methyl ester-d3

Cat. No.: B12401264
M. Wt: 217.66 g/mol
InChI Key: VWERIRLJUWTNDA-BMSJAHLVSA-N
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Description

MCPA methyl ester-d3 is a deuterium-labeled derivative of MCPA methyl ester, a widely used herbicide. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

MCPA methyl ester-d3 is synthesized by esterification of MCPA acid with deuterated methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted in a jacketed batch reactor, where the temperature, catalyst concentration, and alcohol-to-acid molar ratio are carefully controlled .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

MCPA methyl ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

Mechanism of Action

MCPA methyl ester-d3 exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes by causing uncontrolled cell division and elongation, leading to the death of the plant. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking and studying the compound’s behavior in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

217.66 g/mol

IUPAC Name

trideuteriomethyl 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3/i2D3

InChI Key

VWERIRLJUWTNDA-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC

Origin of Product

United States

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